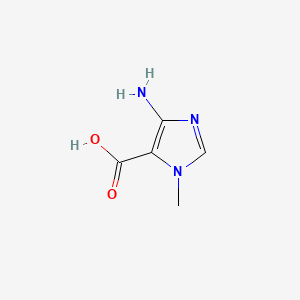

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is a heterocyclic organic compound with a molecular formula of C5H7N3O2. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable nitrile compound in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid undergoes various chemical reactions including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.

Major Products:

Oxidation Products: Nitroimidazole derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparación Con Compuestos Similares

Imidazole-4-carboxylic Acid: Similar structure but lacks the amino group.

1-Methylimidazole: Lacks both the amino and carboxylic acid groups.

4-Aminoimidazole: Lacks the methyl group.

Uniqueness: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Actividad Biológica

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (AMICA) is an organic compound notable for its diverse biological activities and potential therapeutic applications. With a molecular formula of C5H8N4O2 and a molecular weight of approximately 141.13 g/mol, AMICA features a five-membered imidazole ring containing both an amino group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological significance, particularly in enzyme catalysis, metabolic pathways, and as a potential lead compound in drug development.

The chemical reactivity of AMICA primarily involves nucleophilic substitutions and acid-base reactions. The amino group can act as a nucleophile, facilitating various coupling reactions, while the carboxylic acid can undergo esterification or amidation. This versatility allows AMICA to be used in synthesizing derivatives that may exhibit differing biological activities.

Table 1: Comparison of Structural Features with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₅H₈N₄O₂ | Contains both amino and carboxylic acid groups |

| 1-Methyl-1H-imidazole-5-carboxylic acid | C₅H₇N₃O₂ | Lacks amino group; used in similar applications |

| Sodium 4-amino-1-methyl-1H-imidazole-5-carboxylate | C₅H₈N₄NaO₂ | Salt form; enhances solubility in biological studies |

| Histidine | C₆H₉N₃O₂ | Essential amino acid; involved in protein synthesis |

Biological Activity

Research indicates that AMICA exhibits significant biological activities, including:

1. Enzyme Inhibition : AMICA has been studied for its role in inhibiting various enzymes, making it a candidate for therapeutic applications against diseases like cancer and infections.

2. Anti-inflammatory Effects : In vitro tests have shown that derivatives of AMICA can modulate cellular immune responses and exhibit anti-inflammatory properties comparable to established drugs such as ibuprofen .

3. Interaction with Proteins : Studies have focused on the binding affinities of AMICA with various proteins and enzymes, elucidating its role in metabolic pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to analyze these interactions .

Case Studies

Several case studies highlight the biological activity of AMICA:

Case Study 1: Anti-inflammatory Activity

A study synthesized 4-amino-1-methylimidazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced edema test. The compound 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide demonstrated significant anti-inflammatory activity with reduced toxicity compared to traditional anti-inflammatory agents .

Case Study 2: Enzyme Interaction

Research into the interaction of AMICA with the HIV-1 integrase (IN) protein revealed that certain derivatives could disrupt the IN-LEDGF/p75 interaction, suggesting potential use in antiviral therapies. Compounds exhibiting over 50% inhibition were identified as promising candidates for further development .

Applications in Drug Development

AMICA's unique structural features make it an attractive candidate for drug development across various fields:

Pharmaceuticals : Investigated for its potential use in treating infections and cancer due to its enzyme inhibition properties.

Agriculture : Utilized as a selective plant growth regulator and fungicide due to its imidazole structure, which is known for interacting with biological targets effectively.

Propiedades

IUPAC Name |

5-amino-3-methylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPJOQALCDNLKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747011 |

Source

|

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858512-11-5 |

Source

|

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.